Cas no 135340-79-3 (2-Bromo-6-chloro-4-methylbenzonitrile)
2-Bromo-6-chloro-4-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-6-chloro-4-methylbenzonitrile
- 2-Bromo-6-chloro-4-methylbenzonitrile
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- Inchi: 1S/C8H5BrClN/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3
- InChI Key: HZIYYMOYABJDSF-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)C(=CC(C)=C1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 186
- XLogP3: 3.3
- Topological Polar Surface Area: 23.8
2-Bromo-6-chloro-4-methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-746955-0.05g |
2-bromo-6-chloro-4-methylbenzonitrile |
135340-79-3 | 95% | 0.05g |
$226.0 | 2024-05-23 | |
| Enamine | EN300-746955-0.1g |
2-bromo-6-chloro-4-methylbenzonitrile |
135340-79-3 | 95% | 0.1g |
$337.0 | 2024-05-23 | |
| Enamine | EN300-746955-0.25g |
2-bromo-6-chloro-4-methylbenzonitrile |
135340-79-3 | 95% | 0.25g |
$481.0 | 2024-05-23 | |
| Enamine | EN300-746955-0.5g |
2-bromo-6-chloro-4-methylbenzonitrile |
135340-79-3 | 95% | 0.5g |
$758.0 | 2024-05-23 | |
| Enamine | EN300-746955-1.0g |
2-bromo-6-chloro-4-methylbenzonitrile |
135340-79-3 | 95% | 1.0g |
$971.0 | 2024-05-23 | |
| Enamine | EN300-746955-2.5g |
2-bromo-6-chloro-4-methylbenzonitrile |
135340-79-3 | 95% | 2.5g |
$1903.0 | 2024-05-23 | |
| Enamine | EN300-746955-5.0g |
2-bromo-6-chloro-4-methylbenzonitrile |
135340-79-3 | 95% | 5.0g |
$2816.0 | 2024-05-23 | |
| Enamine | EN300-746955-10.0g |
2-bromo-6-chloro-4-methylbenzonitrile |
135340-79-3 | 95% | 10.0g |
$4176.0 | 2024-05-23 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY379228-1g |
2-Bromo-6-chloro-4-methylbenzonitrile |
135340-79-3 | ≥95% | 1g |
¥10800.00 | 2024-08-09 | |
| Aaron | AR028N5U-50mg |
2-bromo-6-chloro-4-methylbenzonitrile |
135340-79-3 | 95% | 50mg |
$336.00 | 2025-02-16 |
2-Bromo-6-chloro-4-methylbenzonitrile Suppliers
2-Bromo-6-chloro-4-methylbenzonitrile Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 2-Bromo-6-chloro-4-methylbenzonitrile
Professional Introduction to 2-Bromo-6-chloro-4-methylbenzonitrile (CAS No. 135340-79-3)
2-Bromo-6-chloro-4-methylbenzonitrile, with the chemical formula C₇H₄BrClN and CAS number 135340-79-3, is a versatile intermediate in organic synthesis that has garnered significant attention in the pharmaceutical and agrochemical industries. This compound, characterized by its bromo and chloro substituents on a benzene ring with a methyl group and a nitrile functional group, exhibits unique reactivity that makes it valuable for constructing complex molecular architectures.
The structural features of 2-Bromo-6-chloro-4-methylbenzonitrile contribute to its utility in synthetic chemistry. The presence of both bromine and chlorine atoms allows for selective functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in the development of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs). Additionally, the nitrile group can undergo various transformations, including hydrolysis to carboxylic acids or reduction to amides, providing further synthetic flexibility.
In recent years, 2-Bromo-6-chloro-4-methylbenzonitrile has been explored in the synthesis of novel therapeutic agents. For instance, researchers have utilized this intermediate to develop kinase inhibitors, which are critical in targeting cancers and inflammatory diseases. The benzonitrile core is a common pharmacophore in these compounds due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The bromo and chloro substituents serve as handles for further derivatization, enabling the fine-tuning of pharmacokinetic properties such as solubility and metabolic stability.
One notable application of 2-Bromo-6-chloro-4-methylbenzonitrile is in the synthesis of antiviral agents. The structural motif is found in several compounds that have shown efficacy against RNA viruses by inhibiting viral polymerases or interfering with replication mechanisms. The versatility of this intermediate allows chemists to rapidly iterate on molecular structures, accelerating the discovery of potent antiviral drugs. Recent studies have highlighted its role in developing inhibitors targeting the SARS-CoV-2 main protease, underscoring its importance in addressing emerging infectious diseases.
The agrochemical sector has also benefited from the use of 2-Bromo-6-chloro-4-methylbenzonitrile as a building block for crop protection agents. Its incorporation into herbicides and fungicides has led to the development of compounds with enhanced efficacy and environmental compatibility. For example, derivatives of this intermediate have demonstrated activity against resistant weed species while maintaining low toxicity to non-target organisms. This aligns with the growing demand for sustainable agricultural practices that minimize ecological impact.
The synthetic methodologies involving 2-Bromo-6-chloro-4-methylbenzonitrile continue to evolve with advancements in catalytic systems and green chemistry principles. Transition-metal-catalyzed reactions, particularly palladium-catalyzed couplings, have become increasingly efficient and scalable for industrial applications. Moreover, solvent-free reactions and microwave-assisted synthesis have been explored to improve yields and reduce waste generation. These innovations not only enhance the practicality of using this intermediate but also support global efforts toward sustainable chemical manufacturing.
From a medicinal chemistry perspective, the scaffold provided by 2-Bromo-6-chloro-4-methylbenzonitrile offers a rich platform for structure-based drug design. Computational modeling techniques have been employed to predict how modifications at the bromo, chloro, methyl, and nitrile positions can influence binding affinity to biological targets. This approach has led to the identification of lead compounds with promising preclinical profiles. The integration of machine learning algorithms further accelerates this process by predicting optimal substitution patterns based on large datasets of known bioactive molecules.
The future prospects for 2-Bromo-6-chloro-4-methylbenzonitrile are promising as research continues to uncover new applications and synthetic opportunities. Its role in developing next-generation therapeutics for neurological disorders, such as Alzheimer's disease and Parkinson's disease, is under investigation due to its ability to modulate neurotransmitter systems. Additionally, its potential in materials science has not been overlooked; derivatives have shown promise as precursors for organic semiconductors used in electronic devices.
In conclusion,2-Bromo-6-chloro-4-methylbenzonitrile (CAS No. 135340-79-3) is a multifaceted compound with broad utility across multiple industries. Its unique structural features enable diverse synthetic transformations that are essential for developing innovative pharmaceuticals, agrochemicals, and advanced materials. As research progresses,this intermediate will undoubtedly continue to play a pivotal role in scientific discovery and technological advancement.
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